molecular formula C19H17ClN2O3S B2431326 4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 1448128-94-6

4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2431326
CAS No.: 1448128-94-6
M. Wt: 388.87
InChI Key: PFEDJAIJGONAQZ-UHFFFAOYSA-N
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Description

4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound featuring a sulfonyl azetidine moiety attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological effects by interacting with cellular membranes or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile: shares similarities with other sulfonyl azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-16-6-8-17(9-7-16)26(24,25)18-12-22(13-18)19(23)10-5-14-1-3-15(11-21)4-2-14/h1-4,6-9,18H,5,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEDJAIJGONAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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